molecular formula C10H9ClO5 B1362378 (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid CAS No. 123022-07-1

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid

Cat. No.: B1362378
CAS No.: 123022-07-1
M. Wt: 244.63 g/mol
InChI Key: XJVLKGFEFMCVLZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9ClO5 It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

    Oxidation: (2-Chloro-4-carboxy-6-methoxyphenoxy)acetic acid.

    Reduction: (2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenoxyacetic acid derivatives. It may also serve as a model compound for studying the metabolism of similar structures.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid depends on its specific application

    Molecular Targets: Enzymes, receptors, and other proteins that recognize phenoxyacetic acid derivatives.

    Pathways Involved: The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.

Comparison with Similar Compounds

    (4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with different positioning of the chloro and formyl groups.

    2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a formyl group.

    2-Methoxy-4-methylphenol: A simpler structure with a methoxy and methyl group on a phenol ring.

Uniqueness: (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro, formyl, and methoxy group on a phenoxyacetic acid backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVLKGFEFMCVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359312
Record name (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123022-07-1
Record name (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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